molecular formula C19H21NO3 B13923227 tert-Butyl (3-(4-formylbenzyl)phenyl)carbamate

tert-Butyl (3-(4-formylbenzyl)phenyl)carbamate

Cat. No.: B13923227
M. Wt: 311.4 g/mol
InChI Key: UZKWTNSUXJOKBU-UHFFFAOYSA-N
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Description

1,1-Dimethylethyl N-[3-[(4-formylphenyl)methyl]phenyl]carbamate is an organic compound with the molecular formula C13H17NO3. It is a carbamate derivative, which is a category of organic compounds with the general formula R2NC(O)OR and structure >N−C(=O)−O−. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl N-[3-[(4-formylphenyl)methyl]phenyl]carbamate typically involves the reaction of 4-formylphenylmethylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions usually involve room temperature and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification techniques such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl N-[3-[(4-formylphenyl)methyl]phenyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1-Dimethylethyl N-[3-[(4-formylphenyl)methyl]phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl N-[3-[(4-formylphenyl)methyl]phenyl]carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The carbamate moiety can also interact with biological membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1-Dimethylethyl N-[3-[(4-formylphenyl)methyl]phenyl]carbamate is unique due to the presence of the tert-butyl group, which provides steric hindrance and affects the compound’s reactivity and interaction with biological targets. This makes it a valuable compound for specific applications where such properties are desired .

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

tert-butyl N-[3-[(4-formylphenyl)methyl]phenyl]carbamate

InChI

InChI=1S/C19H21NO3/c1-19(2,3)23-18(22)20-17-6-4-5-16(12-17)11-14-7-9-15(13-21)10-8-14/h4-10,12-13H,11H2,1-3H3,(H,20,22)

InChI Key

UZKWTNSUXJOKBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)CC2=CC=C(C=C2)C=O

Origin of Product

United States

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